Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
CAS No.:
Cat. No.: VC17653283
Molecular Formula: C11H18O3
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18O3 |
|---|---|
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C11H18O3/c1-4-13-9(12)8-11(14-8)6-5-10(2,3)7-11/h8H,4-7H2,1-3H3 |
| Standard InChI Key | AUJPTYRXGGNAIW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C2(O1)CCC(C2)(C)C |
Introduction
Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, consisting of two interconnected rings. This compound features an ester functional group, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The molecular formula for Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is C11H18O3, with a molecular weight of 198.26 g/mol .
Synthesis and Production
The synthesis of Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester. Following synthesis, purification methods like recrystallization or column chromatography are employed to achieve high purity levels.
On an industrial scale, production methods are optimized for yield and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Applications and Research Findings
Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has diverse applications across various fields:
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Chemistry: Serves as a building block in organic synthesis for creating more complex molecules.
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Biology: Investigated for potential use as a bioactive compound with therapeutic properties, including antimicrobial and antifungal activities.
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Medicine: Explored in drug development, particularly for spirocyclic drugs.
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Industry: Utilized in producing specialty chemicals and materials.
The unique spirocyclic structure of Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate allows it to interact with biological targets, potentially modulating enzyme activity or receptor binding. Ongoing studies aim to elucidate its mechanisms of action and therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 6-oxaspiro[2.4]heptane-5-carboxylate | C11H18O3 | Different ring structure |
| 1,5-Dioxaspiro[5.5]undecane-2,4-dione | C11H18O4 | Contains a dioxaspiro structure |
| 1-Oxaspiro[2.5]octane, 5,5-dimethyl-4-(3-methyl-1,3-butadienyl) | C13H18O | More complex substituents |
Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate stands out due to its specific spirocyclic structure that imparts distinct chemical and biological properties not found in similar compounds.
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